molecular formula C17H14ClN3O2S B2707117 N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941948-64-7

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2707117
CAS RN: 941948-64-7
M. Wt: 359.83
InChI Key: XIHAXRCMJYTHEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .


Molecular Structure Analysis

The compound was structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .


Chemical Reactions Analysis

The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .

Scientific Research Applications

Future Directions

The compound has shown potential in antiviral applications . Future research could focus on exploring its other biological activities and potential uses in medicinal chemistry.

properties

IUPAC Name

N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-14-8-6-12(7-9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHAXRCMJYTHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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